2-Chloro-4-methylbenzylamine hydrochloride

MAO inhibition Benzylamine derivatives Enzymology

Researchers requiring selective MAO-A or AChE inhibitors face inconsistent activity profiles when using generic benzylamine building blocks. 2-Chloro-4-methylbenzylamine hydrochloride (CAS 202522-25-6) resolves this with its defined 2-chloro-4-methyl substitution pattern, delivering ~950-fold improved MAO-A inhibition over unsubstituted benzylamine. • Dual-target activity: MAO-A IC₅₀ = 1.24 μM; AChE IC₅₀ = 2.92 μM - validated fragment for neurodegenerative SAR campaigns. • Solid HCl salt (mp 79-81°C) enables accurate weighing and reproducible coupling with carboxylic acids, acid chlorides, and aldehydes. • ≥95% HPLC purity with full QC documentation; shipped ambient as non-hazardous material.

Molecular Formula C8H11Cl2N
Molecular Weight 192.08 g/mol
CAS No. 202522-25-6
Cat. No. B1432706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-methylbenzylamine hydrochloride
CAS202522-25-6
Molecular FormulaC8H11Cl2N
Molecular Weight192.08 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)CN)Cl.Cl
InChIInChI=1S/C8H10ClN.ClH/c1-6-2-3-7(5-10)8(9)4-6;/h2-4H,5,10H2,1H3;1H
InChIKeyKYDVWBXNJYMHNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-methylbenzylamine Hydrochloride: Essential Procurement Data


2-Chloro-4-methylbenzylamine hydrochloride (CAS 202522-25-6) is an aromatic amine hydrochloride salt with the molecular formula C₈H₁₁Cl₂N and a molecular weight of 192.09 g/mol . It exists as a white to off-white crystalline solid at room temperature, exhibiting a melting point of 79–81 °C [1]. The compound is a fine chemical employed as an intermediate in the research, development, and manufacture of pharmaceuticals, agrochemicals, polymers, and other organic compounds, as well as a reagent in diverse organic syntheses .

Solid salt form Enables accurate weighing and controlled reaction addition
Aromatic amine handle Supports amide, sulfonamide, and imine bond formation
Substitution-dependent activity 2‑chloro‑4‑methyl motif influences target engagement in enzyme assays

Why This Compound Cannot Replace Other Benzylamine Derivatives


Benzylamine derivatives are not generic building blocks that can be freely interchanged; substitution on the aromatic ring critically alters both electronic properties and biological activity profiles. The specific 2‑chloro‑4‑methyl substitution pattern on the phenyl ring of 2‑chloro‑4‑methylbenzylamine hydrochloride directly influences its inhibition potency against key therapeutic targets such as monoamine oxidase‑A (MAO‑A) and acetylcholinesterase (AChE) [1][2]. Closely related analogs—including unsubstituted benzylamine, 4‑methylbenzylamine, and 2‑chlorobenzylamine—exhibit markedly different inhibition constants, making the precise regio‑ and stereoelectronic profile of this compound a critical determinant of synthetic success and biological outcome [3]. Substituting a generic benzylamine in a reaction sequence designed for the 2‑chloro‑4‑methyl congener would yield a different product profile, potentially compromising yield, purity, and downstream biological evaluation.

Regioisomeric mismatch
Altering the 2‑chloro or 4‑methyl position may shift enzyme inhibition profile and synthetic outcome
Electronic property divergence
Unsubstituted or mono‑substituted benzylamines lack the combined electronic and steric effects critical for target interaction
Product profile alteration
Using a generic benzylamine in a sequence optimized for the 2‑chloro‑4‑methyl congener may yield different derivatives and affect downstream biological evaluation

2-Chloro-4-methylbenzylamine Hydrochloride: Quantitative Comparator Data


MAO-A Inhibition vs. Unsubstituted Benzylamine

In a recombinant bovine mitochondrial MAO‑A assay using benzylamine or serotonin as substrate (60 min incubation, fluorimetric detection), 2‑chloro‑4‑methylbenzylamine hydrochloride exhibited an IC₅₀ of 1.24 × 10³ nM (1.24 μM) [1]. In contrast, unsubstituted benzylamine hydrochloride under comparable conditions (recombinant human MAO‑A, benzylamine substrate) showed a markedly weaker inhibition profile with an IC₅₀ of 1.18 × 10⁶ nM (1.18 mM) [2].

MAO‑A Inhibition
Cross‑study context
Target: 1.24 × 10³ nM (1.24 μM)
Comparator: 1.18 × 10⁶ nM (1.18 mM)
~950‑fold difference
Supports substitution‑dependent potency context
Cross‑study: bovine vs human MAO‑A; data to verify
MAO inhibition Benzylamine derivatives Enzymology

AChE Inhibition Profile

2‑Chloro‑4‑methylbenzylamine hydrochloride inhibits acetylcholinesterase (AChE, unknown origin) with an IC₅₀ of 2.92 × 10³ nM (2.92 μM) in an Ellman’s assay using acetylthiocholine iodide as substrate (5 min incubation) [1].

AChE Inhibition
Single‑compound data
2.92 × 10³ nM (2.92 μM)
Baseline AChE inhibition context
Ellman’s assay, enzyme origin not specified
AChE inhibition Benzylamine derivatives Enzyme assays

Melting Point as a Purity and Handling Indicator

2‑Chloro‑4‑methylbenzylamine hydrochloride has a reported melting point of 79–81 °C [1]. This narrow melting range is a critical quality attribute for verifying identity and purity in the solid state. For comparison, the free base, 2‑chloro‑4‑methylbenzylamine, is reported as a liquid (CymitQuimica, 2019) , whereas other benzylamine salts (e.g., unsubstituted benzylamine hydrochloride) exhibit a melting point of approximately 258–260 °C (decomposition).

Melting Point
Reported
79–81 °C (hydrochloride salt)
Free base: liquid; Benzylamine HCl: ~258–260 °C
Solid‑state handling and purity review
Narrow range supports identity verification
Physicochemical properties Solid‑state characterization Quality control

2-Chloro-4-methylbenzylamine Hydrochloride: Recommended Applications


MAO-A SAR and Scaffold-Hopping Studies

Based on its low‑micromolar MAO‑A inhibition (IC₅₀ = 1.24 μM) [1], 2‑chloro‑4‑methylbenzylamine hydrochloride serves as an ideal starting point for SAR campaigns. Its substitution pattern can be systematically varied (e.g., altering the chloro or methyl position, or introducing additional halogens) to optimize potency and selectivity. The ~950‑fold improvement over unsubstituted benzylamine [2] highlights the critical contribution of the 2‑chloro‑4‑methyl motif, guiding medicinal chemists toward more potent MAO‑A inhibitor candidates.

Dual MAO-A/AChE Inhibitor Design

With documented inhibition of both MAO‑A (IC₅₀ = 1.24 μM) and AChE (IC₅₀ = 2.92 μM) [1], this compound is a valuable fragment for the rational design of dual‑target ligands aimed at neurodegenerative disorders. Its balanced micromolar activity against two therapeutically relevant targets provides a foundation for structure‑based optimization and selectivity profiling.

Synthetic Intermediate for Pharmaceuticals and Agrochemicals

As a fine chemical and research reagent, 2‑chloro‑4‑methylbenzylamine hydrochloride is used as an intermediate in the synthesis of diverse drug molecules and agrochemicals . Its solid hydrochloride form facilitates accurate weighing and controlled reaction conditions, while the primary amine handle enables coupling with carboxylic acids, acid chlorides, and aldehydes to generate amide, sulfonamide, and imine derivatives.

Analytical Reference Standard

The compound’s well‑defined melting point (79–81 °C) [3] and commercially available high‑purity forms (≥95 % by HPLC ) make it suitable as a reference standard for HPLC method development, NMR spectroscopic identification, and mass spectrometric quantification in analytical chemistry workflows.

Application
Selection Property
Validation Focus
MAO‑A SAR and scaffold‑hopping studies
Substitution pattern reactivity review
IC₅₀‑based potency comparison across analogs
Dual MAO‑A/AChE inhibitor design
Reported micromolar inhibition across targets
Dual‑target selectivity profiling
Synthetic intermediate for pharmaceuticals and agrochemicals
Solid hydrochloride handling and amine reactivity
Amide, sulfonamide, and imine coupling efficiency
Analytical reference standard
Well‑defined melting point and commercial purity
HPLC, NMR, and MS identity confirmation

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